![molecular formula C15H13N3O4S B2421340 N-(4-méthylpyridin-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acétamide CAS No. 899756-94-6](/img/structure/B2421340.png)

N-(4-méthylpyridin-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

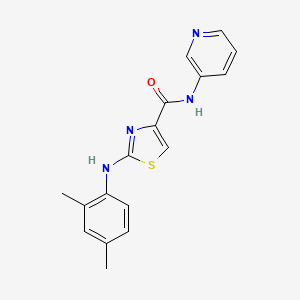

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural attributes and potential applications. This compound integrates elements of both benzisothiazole and pyridine frameworks, contributing to its distinct chemical behavior and versatility in various reactions and applications.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound's unique structure makes it suitable as a ligand in catalytic processes, particularly in transition metal-catalyzed reactions.

Material Science: It can be used in the synthesis of advanced materials with specific electronic properties.

Biology

Enzyme Inhibition: Its structural motifs allow for potential enzyme inhibition, useful in studying biochemical pathways.

Fluorescent Probes: Modified versions of the compound can act as fluorescent probes for imaging and diagnostic purposes.

Medicine

Drug Development: The compound's interaction with biological targets makes it a candidate for drug development, particularly in oncology and infectious diseases.

Therapeutic Agents:

Industry

Agriculture: It can be used in the development of novel pesticides or herbicides.

Polymer Science: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability.

Mécanisme D'action

Target of Action

The primary target of this compound is the Traf2- and Nck-interacting kinase (TNIK) . TNIK is a key regulator of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

As a TNIK inhibitor, the compound binds to the kinase domain of TNIK, thereby inhibiting its activity . This inhibition disrupts the Wnt signaling pathway, leading to changes in cell proliferation and differentiation .

Biochemical Pathways

The compound primarily affects the Wnt signaling pathway . By inhibiting TNIK, it disrupts the transduction of signals from Wnt ligands to the intracellular machinery. This disruption can lead to downstream effects such as altered cell proliferation and differentiation .

Result of Action

By inhibiting TNIK and disrupting the Wnt signaling pathway, the compound can alter cell proliferation and differentiation . This could potentially lead to the suppression of cancer cell growth, particularly in cancers where the Wnt pathway is overactive .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide typically involves the following steps:

Formation of the Benzisothiazole Ring:

Starting with a precursor such as o-aminobenzenesulfonamide.

Cyclization under oxidative conditions using reagents like potassium permanganate or hydrogen peroxide in an acidic medium to form the benzo[d]isothiazole ring.

Incorporation of the Pyridine Moiety:

The 4-methylpyridine-2-yl group is introduced through a condensation reaction.

A coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used to facilitate the bond formation between the benzisothiazole derivative and the pyridine moiety.

Final Acetamide Formation:

The acetamide group is introduced via acetylation.

Reagents such as acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) are used to achieve this step.

Industrial Production Methods

Industrial-scale production of this compound may utilize flow chemistry to enhance reaction efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, enabling the production of large quantities while maintaining high purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo further oxidation, impacting the sulfide moiety within the benzisothiazole ring.

Reduction: Reduction reactions can target the nitro groups present, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are frequently employed.

Substitution: Reagents like halogens, alkyl halides, and bases (e.g., NaOH) are used in substitution reactions.

Major Products Formed

Oxidation: The major products typically involve oxidized forms of the original compound.

Reduction: Reduced forms with altered electronic properties and potential introduction of functional groups.

Substitution: Products with diverse substituents on the pyridine ring, leading to variations in activity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzisothiazole Derivatives: Compounds like 2-aminobenzisothiazole and its analogs share structural similarities.

Pyridine Derivatives: 4-methylpyridine and other substituted pyridines are closely related in structure.

Uniqueness

What sets 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylpyridin-2-yl)acetamide apart is the combination of both benzisothiazole and pyridine in a single molecule, which provides a unique set of properties and reactivities that are not observed in simpler analogs. This dual functionality enhances its versatility in various applications, from chemical synthesis to biological activity.

Phew! Hope this hits all the right notes. Anything else you'd like to dive into?

Propriétés

IUPAC Name |

N-(4-methylpyridin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-10-6-7-16-13(8-10)17-14(19)9-18-15(20)11-4-2-3-5-12(11)23(18,21)22/h2-8H,9H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCKLVWJBAXCQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2421257.png)

![4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2421261.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2421263.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2421271.png)

![3,5-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2421273.png)

![Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate](/img/structure/B2421276.png)